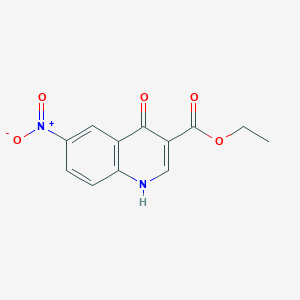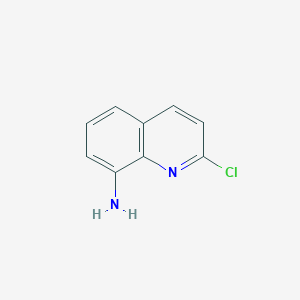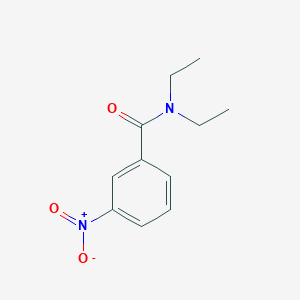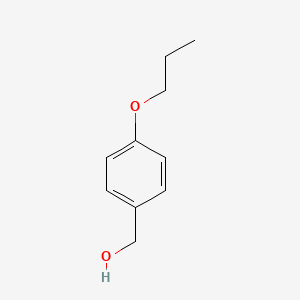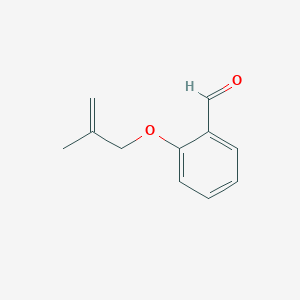
2-(2-Chloro-4-methylphenoxy)acetic acid
Übersicht
Beschreibung
MCPA is a powerful, selective, and widely used phenoxy herbicide . It controls broadleaf weeds, including thistle and dock, in cereal crops and pasture. It is selective for plants with broad leaves, which includes most deciduous trees .
Synthesis Analysis
MCPA can be synthesized by neutralizing the synthesized hydroxides with (4-chloro-2-methylphenoxy)acetic acid (MCPA) with yields of 93–99% . The synthesized MCPA exhibits thermal stability up to 175 °C .
Molecular Structure Analysis
The molecular formula of MCPA is C9H9ClO3 . It has a role as a synthetic auxin, an environmental contaminant, and a phenoxy herbicide . It is a chlorophenoxyacetic acid and a member of monochlorobenzenes .
Chemical Reactions Analysis
MCPA is a chlorophenoxyacetic acid that is (4-chlorophenoxy)acetic acid substituted by a methyl group at position 2 . It is a powerful herbicide used as a selective weed killer .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Detection Methods
A study described a sensitive method for detecting phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. This method emphasizes the importance of derivatization and phase transfer catalysts for the resolution and sensitive determination of analytes like MCPA, demonstrating an enrichment factor of 288-fold over non-catalyzed procedures (Nuhu et al., 2012).
Research on coupling molecular imprinted polymer nanoparticles with high-performance liquid chromatography provided an efficient technique for sensitive and selective trace determination of MCPA in complex matrices. The method showcased the ability to detect MCPA in biological and environmental samples with high precision and low detection limits (Omidi et al., 2014).
Photocatalytic Degradation
- The photocatalytic oxidation of MCPA over TiO2 was investigated, highlighting the process of MCPA degradation in water. This study proposed a reaction mechanism based on the formation of intermediates and emphasized the potential for complete mineralization of MCPA through photocatalysis (Topalov et al., 2001).
Adsorption and Degradation in Soils
- A review focusing on the adsorption and degradation of phenoxyalkanoic acid herbicides in soils, including MCPA, provided insights into their potential for groundwater contamination. It was found that herbicides are predominantly adsorbed as anions and that the rate of bacterial degradation plays a significant role in their dissipation in soil environments (Paszko et al., 2016).
Analytical Chemistry and Material Science
- Investigations into the derivatization of acidic herbicides for gas chromatographic analysis underscored the importance of selected tetraalkyl ammonium and trimethyl sulfonium hydroxides in enhancing the analysis efficiency of compounds like MCPA (Rompa et al., 2004).
Wirkmechanismus
Target of Action
The primary target of 2-(2-Chloro-4-methylphenoxy)acetic acid, also known as MCPA, is the growth hormones in plants, specifically auxins . Auxins play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle and are essential for plant body development .
Mode of Action
MCPA acts as an auxin, a type of plant hormone. It interferes with the plant’s growth hormones, disrupting the normal growth processes . When MCPA is absorbed by the plant, it mimics the natural auxin indole-3-acetic acid (IAA), which at high concentrations can stop plant growth .
Biochemical Pathways
MCPA affects the auxin-mediated growth pathways in plants. By mimicking the natural auxin IAA, MCPA can disrupt normal cell division and growth, leading to the death of the plant . The exact biochemical pathways affected by MCPA are complex and involve a variety of physiological processes, including cell division, cell elongation, differentiation, and apoptosis .
Pharmacokinetics
It is known that mcpa is readily absorbed by the leaves and roots of plants and is then distributed throughout the plant via the vascular system . The impact on bioavailability is largely determined by the plant’s ability to absorb and distribute the compound.
Result of Action
The result of MCPA action is the disruption of normal plant growth processes, leading to the death of the plant . Specifically, MCPA causes uncontrolled cell division and growth, leading to abnormalities in plant structure and ultimately plant death . This makes MCPA an effective herbicide for controlling broad-leaf weeds .
Action Environment
The action of MCPA can be influenced by various environmental factors. For example, the pH of the soil can affect the absorption and effectiveness of MCPA. Additionally, environmental conditions such as temperature and rainfall can impact the stability and efficacy of MCPA . Therefore, understanding the specific environmental context is crucial for the effective use of MCPA as a herbicide.
Safety and Hazards
Zukünftige Richtungen
MCPA is currently classified as a restricted use pesticide in the United States . It is a powerful, selective, widely used phenoxy herbicide . It controls broadleaf weeds, including thistle and dock, in cereal crops and pasture . It is selective for plants with broad leaves, and this includes most deciduous trees . Clovers are tolerant at moderate application levels .
Biochemische Analyse
Biochemical Properties
2-(2-Chloro-4-methylphenoxy)acetic acid plays a significant role in biochemical reactions, particularly in plants. It mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the target weeds. The compound interacts with various enzymes and proteins involved in the auxin signaling pathway. For instance, it binds to the TIR1 receptor, promoting the degradation of AUX/IAA proteins, which are repressors of auxin-responsive genes . This interaction leads to the activation of auxin-responsive genes, resulting in abnormal growth.
Cellular Effects
The effects of this compound on cells are profound. In plant cells, it disrupts normal cellular processes by altering gene expression and cell signaling pathways. The compound induces the expression of genes involved in cell elongation and division, leading to uncontrolled growth. Additionally, it affects cellular metabolism by altering the levels of various metabolites . In animal cells, exposure to this compound can lead to cytotoxic effects, including oxidative stress and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to specific receptors and enzymes. The primary target is the TIR1 receptor, which is part of the SCF complex involved in protein degradation. Upon binding, the compound promotes the ubiquitination and subsequent degradation of AUX/IAA proteins . This degradation releases the repression on auxin-responsive genes, leading to their activation. Additionally, the compound can inhibit certain enzymes involved in cellular metabolism, further contributing to its herbicidal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to the compound in in vitro studies has shown persistent effects on cellular function, including sustained changes in gene expression and metabolic activity . In in vivo studies, the compound’s effects can vary depending on the duration of exposure and the organism’s metabolic rate .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can cause severe toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain concentration is required to elicit a toxic response. Chronic exposure to high doses can lead to long-term health effects, including carcinogenicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes hydroxylation and conjugation reactions, leading to the formation of more water-soluble metabolites that are excreted in urine . These metabolic processes can affect the overall metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. In plants, it is transported via the auxin transport system, which includes PIN and AUX1 transporters . This transport system ensures the compound’s distribution to target sites, where it exerts its herbicidal effects. In animal cells, the compound can accumulate in certain tissues, leading to localized toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. In plant cells, the compound is localized in the cytoplasm and nucleus, where it interacts with its target receptors and enzymes . The presence of specific targeting signals and post-translational modifications can direct the compound to specific cellular compartments, enhancing its efficacy . In animal cells, the compound’s localization can influence its cytotoxic effects, with higher concentrations in the mitochondria leading to increased oxidative stress .
Eigenschaften
IUPAC Name |
2-(2-chloro-4-methylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTSMIMYOILILJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973839 | |
| Record name | (2-Chloro-4-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583-23-3 | |
| Record name | 583-23-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Chloro-4-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








